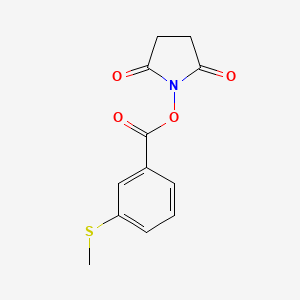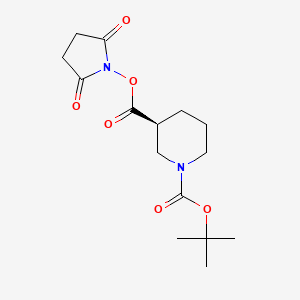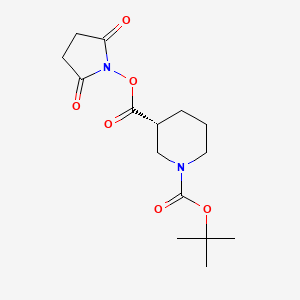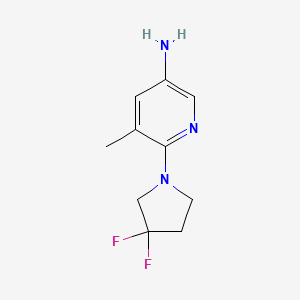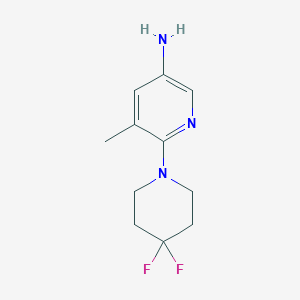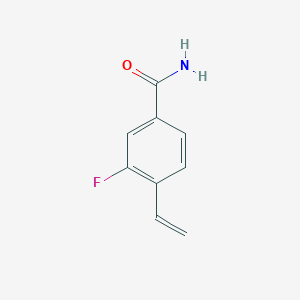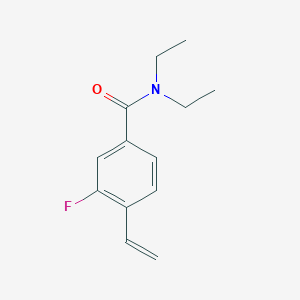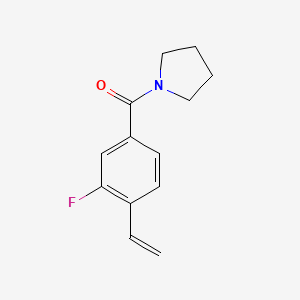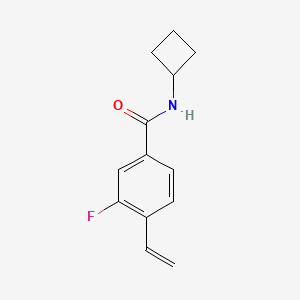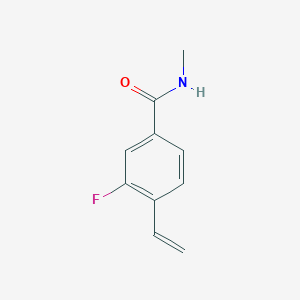
3-Fluoro-N-methyl-4-vinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-methyl-4-vinylbenzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom, a methyl group, and a vinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-4-vinylbenzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
N-Methylation: Addition of a methyl group to the nitrogen atom of the amide.
Vinylation: Introduction of the vinyl group onto the benzene ring.
Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide, methylating agents such as methyl iodide, and vinylating agents like vinyl magnesium bromide. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Fluoro-N-methyl-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium methoxide (NaOMe) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the amide group can produce amines .
科学的研究の応用
3-Fluoro-N-methyl-4-vinylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Fluoro-N-methyl-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Fluoro-N-methylbenzamide: Lacks the vinyl group, which may reduce its reactivity.
4-Vinylbenzamide: Lacks the fluorine atom, which may affect its binding affinity.
N-Methyl-4-vinylbenzamide: Lacks the fluorine atom, which may alter its chemical properties.
Uniqueness
3-Fluoro-N-methyl-4-vinylbenzamide is unique due to the presence of both the fluorine and vinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-ethenyl-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-7-4-5-8(6-9(7)11)10(13)12-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLGPKHFLRRXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-N-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169799.png)
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8169809.png)
![5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169813.png)
![Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169819.png)
![Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169833.png)
